(Des-acetyl)-|A-MSH
Description
Overview of Proopiomelanocortin (POMC) Processing and Peptide Derivation
The generation of (Des-acetyl)-α-MSH is a multi-step process involving the sequential enzymatic cleavage of the POMC precursor protein. nih.govnih.gov This intricate post-translational processing occurs in a tissue-specific manner, primarily in the hypothalamus, the pars intermedia of the pituitary gland, and the skin. nih.govresearchgate.net
The process begins when the prohormone convertase 1 (PC1/3) enzyme cleaves POMC to produce pro-adrenocorticotropic hormone (pro-ACTH), among other peptides. nih.govnih.gov Pro-ACTH is subsequently cleaved by PC1/3 to yield Adrenocorticotropic hormone (ACTH). nih.gov In specific tissues like the hypothalamus, ACTH is not the final product. It is further processed by prohormone convertase 2 (PC2) into ACTH(1-17) and corticotropin-like intermediate lobe peptide (CLIP). nih.govoncohemakey.com
Following this, the enzyme carboxypeptidase E (CPE) removes basic amino acid residues from the C-terminus of ACTH(1-17). nih.govnih.gov The resulting peptide, ACTH(1-13), is then amidated at its C-terminus by peptidyl-glycine α-amidating monooxygenase (PAM). nih.gov This final amidation step yields the 13-amino-acid peptide known as (Des-acetyl)-α-MSH. nih.govnih.gov This peptide can then serve as the substrate for an N-acetyltransferase (N-AT) enzyme, which acetylates the N-terminus to produce the final, acetylated form, α-MSH. nih.gov
Table 1: Enzymatic Derivation of (Des-acetyl)-α-MSH from POMC This table outlines the primary enzymatic steps involved in the post-translational processing of Proopiomelanocortin (POMC) to yield (Des-acetyl)-α-MSH.
| Substrate | Enzyme | Primary Product | Reference |
|---|---|---|---|
| Proopiomelanocortin (POMC) | Prohormone Convertase 1/3 (PC1/3) | Pro-ACTH | nih.govnih.gov |
| Pro-ACTH | Prohormone Convertase 1/3 (PC1/3) | Adrenocorticotropic hormone (ACTH) | nih.gov |
| ACTH | Prohormone Convertase 2 (PC2) | ACTH(1-17) | nih.govoncohemakey.com |
| ACTH(1-17) | Carboxypeptidase E (CPE) | ACTH(1-13) | nih.govnih.gov |
| ACTH(1-13) | Peptidyl-glycine α-amidating monooxygenase (PAM) | (Des-acetyl)-α-MSH | nih.gov |
(Des-acetyl)-α-MSH is produced endogenously in specific neuronal populations and endocrine cells. Its primary sites of synthesis are the POMC neurons located in the arcuate nucleus of the hypothalamus and the nucleus tractus solitarius in the brainstem. nih.govnih.gov It is also produced in the pituitary gland and the skin. nih.gov Following its synthesis, (Des-acetyl)-α-MSH is found in both the brain and circulating in the blood. nih.govnih.gov
Studies have shown that (Des-acetyl)-α-MSH is the predominant form of the hormone during development, being more abundant in rodent and human brains and fetuses compared to its acetylated counterpart. physiology.org Quantitative mass spectrometry analysis of human hypothalamic tissue and hypothalamic neurons derived from human pluripotent stem cells (hPSCs) has confirmed that (Des-acetyl)-α-MSH is produced in substantial quantities, where its production is stimulated by the hormone leptin. nih.gov
A key aspect of understanding the melanocortin system is the relative abundance of its constituent peptides. Research indicates that the ratio of (Des-acetyl)-α-MSH to α-MSH varies significantly by species and location. In the rat hypothalamus, for instance, (Des-acetyl)-α-MSH is present in higher abundance than α-MSH. nih.gov This finding is even more pronounced in humans, where quantitative studies have demonstrated that (Des-acetyl)-α-MSH and another POMC-derived peptide, β-MSH, are produced in "considerable excess" of α-MSH in the hypothalamus. nih.gov This challenges the long-held assumption that α-MSH is the principal active melanocortin ligand in the human brain. nih.gov
Table 2: Comparative Abundance of (Des-acetyl)-α-MSH vs. α-MSH This table summarizes the relative abundance of (Des-acetyl)-α-MSH and α-MSH in different biological systems.
| Location/Species | Finding | Reference |
|---|---|---|
| Rat Hypothalamus | (Des-acetyl)-α-MSH is more abundant than α-MSH. | nih.gov |
| Human Hypothalamus | (Des-acetyl)-α-MSH is produced in considerable excess of α-MSH. | nih.gov |
| Rodent & Human Fetus | (Des-acetyl)-α-MSH predominates over α-MSH during development. | physiology.org |
| Human Plasma | (Des-acetyl)-α-MSH is the major form of immunoreactive MSH. | physiology.org |
| Rodent Plasma | α-MSH is the major form of immunoreactive MSH. | physiology.org |
Historical Perspective of (Des-acetyl)-α-MSH Research
This perspective began to shift with the accumulation of contradictory evidence. The discovery that (Des-acetyl)-α-MSH is significantly more abundant than α-MSH in the hypothalamus—the key brain region for energy regulation—was a critical turning point. nih.gov This was compounded by in vitro studies demonstrating that (Des-acetyl)-α-MSH is actually more potent than α-MSH at activating the melanocortin-4 receptor (MC4R), the primary receptor mediating the anorexigenic effects of melanocortins. nih.govnih.gov These findings prompted a re-evaluation of the peptide's physiological role, suggesting its function was far more significant than previously believed.
Current Research Paradigms and Unresolved Questions
The current research paradigm views (Des-acetyl)-α-MSH as a critical and biologically active component of the melanocortin system, not simply an inactive precursor. nih.govphysiology.org Recent studies have firmly established its role in the regulation of energy balance, demonstrating that it is as effective as α-MSH in reversing obesity in mouse models deficient in both peptides. nih.govnih.gov For humans, evidence suggests that (Des-acetyl)-α-MSH, along with β-MSH, may be the predominant physiological ligands for melanocortin receptors involved in energy homeostasis. nih.gov
Despite this progress, several key questions remain unresolved. A major focus of ongoing research is to delineate the potentially distinct or redundant functions of (Des-acetyl)-α-MSH and α-MSH in vivo. nih.govnih.gov It is still not fully understood how the dynamic balance between these two peptides precisely regulates metabolism and whether this regulation is sexually dimorphic, as some animal studies suggest. nih.gov The specific N-acetyltransferase enzyme responsible for converting (Des-acetyl)-α-MSH to α-MSH has yet to be definitively identified. nih.gov Furthermore, the discrepancy between its high in vitro potency at MC4R and its seemingly lower potency in some in vivo pharmacological assays remains a puzzle, pointing to complex regulatory mechanisms that are not yet fully understood. nih.govnih.govnih.gov
Properties
Molecular Formula |
C75H107N21O18S |
|---|---|
Molecular Weight |
1622.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H107N21O18S/c1-41(2)62(63(78)103)95-73(113)59-19-12-29-96(59)74(114)53(17-9-10-27-76)86-60(100)37-84-65(105)56(33-44-35-83-49-16-8-7-15-47(44)49)92-66(106)50(18-11-28-82-75(79)80)87-69(109)55(31-42-13-5-4-6-14-42)91-71(111)57(34-45-36-81-40-85-45)93-67(107)51(24-25-61(101)102)88-68(108)52(26-30-115-3)89-72(112)58(39-98)94-70(110)54(90-64(104)48(77)38-97)32-43-20-22-46(99)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,83,97-99H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H2,78,103)(H,81,85)(H,84,105)(H,86,100)(H,87,109)(H,88,108)(H,89,112)(H,90,104)(H,91,111)(H,92,106)(H,93,107)(H,94,110)(H,95,113)(H,101,102)(H4,79,80,82)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 |
InChI Key |
NMMSXFAQJQPZOI-DESRROFGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Des Acetyl α Melanocyte Stimulating Hormone Action
Biosynthesis and Post-Translational Modification Pathways
The journey of (Des-acetyl)-α-Melanocyte-Stimulating Hormone ( (Des-acetyl)-α-MSH) begins with the larger precursor protein, proopiomelanocortin (POMC). wikipedia.orgbioscientifica.com This polypeptide undergoes a series of intricate enzymatic processes and modifications to yield a variety of bioactive peptides, including (Des-acetyl)-α-MSH. bioscientifica.comfrontiersin.org
Enzymatic Processing from Proopiomelanocortin (POMC)
The initial step in the formation of (Des-acetyl)-α-MSH involves the proteolytic cleavage of the POMC precursor. bioscientifica.com This process is carried out by a family of enzymes known as prohormone convertases (PCs). wikipedia.orgoup.com Specifically, in tissues like the intermediate lobe of the pituitary and the hypothalamus, prohormone convertase 1 (PC1/3) and prohormone convertase 2 (PC2) play crucial roles. bioscientifica.comoup.com
PC1/3 first cleaves POMC to produce adrenocorticotropic hormone (ACTH) and β-lipotropin. bioscientifica.comphysiology.org Subsequently, in cells expressing both PC1/3 and PC2, ACTH is further processed by PC2. oup.comphysiology.org This cleavage yields corticotropin-like intermediate peptide (CLIP) and an ACTH intermediate that serves as the precursor to α-MSH. oup.combioscientifica.com Following the action of PCs, carboxypeptidase E (CPE) removes basic amino acid residues from the C-terminus of the resulting peptide. oup.comphysiology.org This step is a prerequisite for the subsequent amidation reaction. physiology.orgbioscientifica.com
The processing of POMC is a highly regulated and tissue-specific process, meaning the complement of processing enzymes within a particular cell type dictates the final peptide products. wikipedia.orgumich.edu
N-Terminal Acetylation and C-Terminal Amidation in Relation to (Des-acetyl)-α-MSH Formation
(Des-acetyl)-α-MSH is an intermediate in the biosynthesis of the fully mature α-MSH. frontiersin.org Its formation involves C-terminal amidation but lacks the N-terminal acetylation characteristic of α-MSH. frontiersin.orgnih.gov
C-Terminal Amidation: The conversion of the glycine-extended precursor to a C-terminally amidated peptide is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). bioscientifica.comnih.gov This amidation is a critical step for the biological activity of many peptides, including the melanocortins. bioscientifica.comnih.gov The process occurs in two sequential enzymatic reactions catalyzed by two domains of the PAM enzyme. nih.gov
N-Terminal Acetylation: (Des-acetyl)-α-MSH is the direct precursor to α-MSH, which is formed through the action of an N-acetyltransferase (N-AT). bioscientifica.comphysiology.org This enzyme adds an acetyl group to the N-terminus of (Des-acetyl)-α-MSH. frontiersin.orgnih.gov The level of N-acetylation can be physiologically regulated. nih.govkarger.com For instance, the hormone leptin has been shown to stimulate the activity of a hypothalamic N-acetyltransferase, leading to increased levels of acetylated α-MSH. nih.gov While (Des-acetyl)-α-MSH is a major form found in some tissues, the acetylated form is often considered the more potent and stable version. nih.govkarger.comnih.gov
Receptor Binding Kinetics and Selectivity
(Des-acetyl)-α-MSH exerts its biological effects by interacting with a family of G protein-coupled receptors known as melanocortin receptors (MCRs). nih.govphysiology.org Its binding affinity and potency can vary across the different receptor subtypes and in comparison to its acetylated counterpart, α-MSH.
Affinity and Potency at Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R)
(Des-acetyl)-α-MSH, along with α-MSH and β-MSH, has been shown to bind to both MC3R and MC4R with similar affinity and to stimulate cAMP production with similar potency in cell-based assays. nih.govresearchgate.net However, some studies indicate that (Des-acetyl)-α-MSH has a lower affinity for the MC1 receptor compared to α-MSH, but a higher affinity for the MC3 receptor. bioscientifica.com In vitro studies have demonstrated that both α-MSH and (Des-acetyl)-α-MSH share similar binding affinities for MC1R, MC3R, MC4R, and MC5R and can similarly couple these receptors to adenylyl cyclase and mobilize intracellular calcium. physiology.orgresearchgate.net
| Peptide | MC1R Affinity | MC3R Affinity | MC4R Affinity | MC5R Affinity |
|---|---|---|---|---|
| (Des-acetyl)-α-MSH | Lower than α-MSH bioscientifica.com | Higher than α-MSH bioscientifica.com | Similar to α-MSH nih.govresearchgate.net | Similar to α-MSH physiology.org |
| α-MSH | High bioscientifica.com | Lower than (Des-acetyl)-α-MSH bioscientifica.com | Similar to (Des-acetyl)-α-MSH nih.govresearchgate.net | Similar to (Des-acetyl)-α-MSH physiology.org |
Differential Receptor Interactions Compared to Acetylated α-MSH
The presence or absence of the N-terminal acetyl group significantly influences the biological activity and receptor interaction of melanocortin peptides. frontiersin.orgnih.govbioscientifica.com N-terminal acetylation is known to enhance the potency of α-MSH. nih.govkarger.com This is partly attributed to the increased stability of the acetylated form, as (Des-acetyl)-α-MSH is more susceptible to degradation. nih.govnih.gov
While acetylated α-MSH is generally more potent in activating MC4R signaling, (Des-acetyl)-α-MSH has been shown to be more effective than α-MSH in certain biological contexts, such as blocking opiate analgesia and stimulating adrenocortical function. nih.govphysiology.org The MC3 receptor shows a preference for the desacetylated forms of ACTH peptides, a property not shared by other melanocortin receptors. bioscientifica.com
| Activity | (Des-acetyl)-α-MSH | Acetylated α-MSH | Reference |
|---|---|---|---|
| MC4R Signaling Activation | Less potent | More potent | nih.gov |
| Stability | Less stable | More stable | nih.govnih.gov |
| MC3R Preference | Favored | Less favored | bioscientifica.com |
Influence of Receptor Polymorphisms on (Des-acetyl)-α-MSH Binding
The genetic makeup of melanocortin receptors can influence the binding and signaling of their ligands. Variations, or polymorphisms, in the genes encoding these receptors can alter their structure and function. For example, certain polymorphisms in the MC1R gene are associated with variations in skin and hair color. bachem.com While specific studies focusing solely on the influence of receptor polymorphisms on (Des-acetyl)-α-MSH binding are limited, the principle that genetic variations in receptors can affect ligand interactions is well-established within the melanocortin system. Given that (Des-acetyl)-α-MSH is a key endogenous ligand, it is plausible that its interaction with and the subsequent cellular response to it could be modulated by polymorphisms in MC1R, MC3R, MC4R, and MC5R.
Intracellular Signal Transduction Pathways Activated by (Des-acetyl)-α-MSH
The biological effects of (Des-acetyl)-α-Melanocyte-Stimulating Hormone ((Des-acetyl)-α-MSH) are initiated by its binding to specific melanocortin receptors (MCRs), which triggers a cascade of intracellular signaling events. This section explores the key transduction pathways activated by (Des-acetyl)-α-MSH, including cAMP-dependent mechanisms, the role of various kinases, calcium mobilization, and its interplay with other signaling modulators.
Cyclic Adenosine (B11128) Monophosphate (cAMP)-Dependent Mechanisms
(Des-acetyl)-α-MSH, like its acetylated counterpart α-MSH, primarily mediates its effects through the activation of a cyclic adenosine monophosphate (cAMP)-dependent signaling pathway. bachem.com Upon binding to melanocortin receptors, specifically members of the Gs protein-coupled receptor family, (Des-acetyl)-α-MSH stimulates adenylyl cyclase. physiology.orgresearchgate.net This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger.
Studies utilizing human embryonic kidney (HEK293) cells stably expressing different mouse melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) have demonstrated that (Des-acetyl)-α-MSH effectively stimulates dose-dependent increases in adenylyl cyclase activity. oup.comnih.gov The potency of (Des-acetyl)-α-MSH in activating these receptors is comparable to that of α-MSH. oup.comnih.gov For instance, the EC50 values for (Des-acetyl)-α-MSH in activating mouse MC1R, MC3R, MC4R, and MC5R were found to be 0.13, 0.96, 0.53, and 0.84 nM, respectively, which are similar to the values obtained for α-MSH. oup.comnih.gov This indicates that the absence of the N-terminal acetyl group does not significantly impair the ability of the peptide to initiate the cAMP signaling cascade in these in vitro systems. pnas.org
The activation of this pathway is crucial for many of the physiological functions attributed to melanocortins, including the regulation of pigmentation and energy homeostasis. karger.commdpi.com The generated cAMP then acts as a second messenger to activate downstream effectors, most notably Protein Kinase A (PKA). researchgate.net
Table 1: Potency of (Des-acetyl)-α-MSH and α-MSH in Activating Mouse Melanocortin Receptors
| Agonist | Receptor | EC50 (nM) |
|---|---|---|
| (Des-acetyl)-α-MSH | MC1R | 0.13 |
| α-MSH | MC1R | 0.17 |
| (Des-acetyl)-α-MSH | MC3R | 0.96 |
| α-MSH | MC3R | 0.88 |
| (Des-acetyl)-α-MSH | MC4R | 0.53 |
| α-MSH | MC4R | 1.05 |
| (Des-acetyl)-α-MSH | MC5R | 0.84 |
| α-MSH | MC5R | 1.34 |
Data derived from studies in HEK293 cells expressing mouse melanocortin receptors. oup.comnih.gov
Involvement of Protein Kinase A (PKA) and Other Kinases
The primary downstream effector of the cAMP pathway activated by (Des-acetyl)-α-MSH is Protein Kinase A (PKA). researchgate.netoup.comnih.gov Elevated intracellular cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a variety of substrate proteins on serine and threonine residues, thereby modulating their activity.
The activation of PKA is a critical step in mediating the effects of (Des-acetyl)-α-MSH. For example, in melanoma cells, the downstream effects of MSH receptor activation, such as melanin (B1238610) synthesis, are effectively antagonized by selective inhibitors of cAMP-dependent protein kinase. nih.gov This highlights the central role of PKA in melanocortin signaling.
In addition to PKA, other kinases can be involved in the signaling cascades initiated by melanocortin receptor activation. For instance, in hypothalamic GT1-7 cells, α-MSH has been shown to inhibit AMP-activated protein kinase (AMPK) activity through a pathway that involves both PKA and extracellular signal-regulated kinase 1/2 (ERK-1/2). nih.gov While this study focused on α-MSH, the similar activation of the PKA pathway by (Des-acetyl)-α-MSH suggests a potential for similar downstream kinase interactions. The activation of the MAPK/ERK pathway can also be dependent on the cell system and the specific activating ligand. mdpi.com
Intracellular Calcium Mobilization
In addition to the canonical cAMP/PKA pathway, (Des-acetyl)-α-MSH can also trigger the mobilization of intracellular calcium ([Ca2+]i). physiology.orgphysiology.orgzen-bio.com Studies in HEK293 cells expressing mouse melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) have shown that both (Des-acetyl)-α-MSH and α-MSH can mediate increases in intracellular free calcium concentration with EC50 values in the low nanomolar range. physiology.orgzen-bio.comresearchgate.net
This increase in intracellular calcium is sensitive to cholera toxin but insensitive to pertussis toxin, suggesting the involvement of a Gs protein. physiology.orgzen-bio.comresearchgate.net The mechanism appears to involve the mobilization of calcium from intracellular stores, as demonstrated by experiments using thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. physiology.org Interestingly, this calcium mobilization occurs without a detectable transient rise in inositol (B14025) trisphosphate (IP3), a common second messenger involved in calcium release from intracellular stores. physiology.orgzen-bio.comresearchgate.net This suggests the involvement of an alternative, IP3-independent mechanism for calcium release.
The ability of (Des-acetyl)-α-MSH to activate both cAMP and calcium signaling pathways indicates a more complex and nuanced regulation of cellular responses than previously thought. The specific contribution of each pathway may vary depending on the receptor subtype, cell type, and physiological context.
Interactions with Other Signaling Modulators (e.g., Agouti-Related Protein (AgRP))
The biological actions of (Des-acetyl)-α-MSH are modulated by endogenous antagonists, most notably the Agouti-Related Protein (AgRP). AgRP is an orexigenic peptide that acts as an inverse agonist and competitive antagonist at melanocortin receptors, particularly MC3R and MC4R, playing a critical role in the regulation of energy homeostasis. karger.comresearchgate.net
Research has shown that AgRP and its homologue, the agouti protein, can antagonize the signaling of (Des-acetyl)-α-MSH. researchgate.netoup.com In studies using HEK293 cells expressing mouse melanocortin receptors, mouse agouti protein was found to be a competitive antagonist of (Des-acetyl)-α-MSH at the MC1R, inhibiting its ability to stimulate both the PKA and calcium signaling pathways. researchgate.netnih.gov
Interestingly, the antagonism by agouti protein appears to be more potent and effective against (Des-acetyl)-α-MSH than α-MSH at the MC4R. oup.comnih.gov Mouse agouti protein significantly reduced the maximum response of the mMC4-R to (Des-acetyl)-α-MSH and increased its EC50. oup.comnih.govoup.com In contrast, studies on the human MC4-R have shown that AGRP(83-132) acts as a competitive antagonist with no significant difference in the potency of inhibition, regardless of whether (Des-acetyl)-α-MSH or α-MSH was used as the agonist. bioscientifica.comnih.gov This suggests potential species-specific differences in the interaction between these peptides and receptors.
Investigational Physiological Roles in Non Human and in Vitro Models
Central Nervous System Research
(Des-acetyl)-α-MSH, a precursor to α-melanocyte-stimulating hormone (α-MSH), is the predominant form in the brains of rodents and humans, particularly during fetal development. physiology.orgscite.ai While historically considered less active than its acetylated counterpart, recent research has highlighted its significant biological roles, particularly in the regulation of energy balance and neuro-inflammatory processes. nih.govnih.gov
Regulation of Energy Homeostasis and Metabolism in Rodent Models
The central melanocortin system, where (Des-acetyl)-α-MSH and α-MSH act, is a critical regulator of energy homeostasis. karger.com Both peptides are now understood to be necessary for the regulation of energy balance in mice. nih.govnih.gov Studies using mouse models with a targeted mutation preventing the production of both desacetyl-α-MSH and α-MSH have been instrumental in elucidating their functions. nih.govnih.gov These mice develop a characteristic melanocortin obesity phenotype, which can be reversed by the administration of either peptide. nih.govnih.gov
The central administration of melanocortin agonists, including α-MSH, has been shown to suppress food intake in various rodent models. jneurosci.org While α-MSH has a well-established anorexigenic effect, (Des-acetyl)-α-MSH was initially thought to be less important in regulating food intake. nih.govkarger.com However, research has demonstrated that a lack of both desacetyl-α-MSH and α-MSH leads to hyperphagia (excessive eating) in mice, even on a regular diet. mdpi.com This condition is exacerbated when the mice are fed a high-fat diet. mdpi.comresearchgate.net
In zebrafish mutants lacking α-MSH, a significant increase in food intake was observed, leading to a hyperphagic phenotype. nih.gov Although some pharmacological studies suggested that (Des-acetyl)-α-MSH required a much higher dose than α-MSH to reduce food intake, its higher abundance in the rat hypothalamus suggests a significant physiological role. nih.gov
The absence of (Des-acetyl)-α-MSH and α-MSH in genetically modified mice leads to an obese phenotype. mdpi.com Conversely, the central administration of either (Des-acetyl)-α-MSH or α-MSH has been shown to significantly reduce body weight and fat mass in these obese mouse models. nih.govnih.gov
In one study, the continuous infusion of either peptide into the lateral ventricle of Pomctm1/tm1 mice (which cannot produce either peptide) effectively reduced their body weight. nih.gov Specifically, central treatment with either α-MSH or (Des-acetyl)-α-MSH was found to decrease fat mass in male Pomctm1/tm1 mice. nih.gov
The following table summarizes the effects of central administration of α-MSH and (Des-acetyl)-α-MSH on body weight in male and female Pomctm1/tm1 mice. Changes in Body Weight of Pomctm1/tm1 Mice Following Central Peptide Administration
Peripheral administration of (Des-acetyl)-α-MSH in neonatal rats has been shown to significantly alter the expression of numerous hypothalamic proteins. physiology.orgnih.gov The hypothalamus is a key brain region for regulating body weight and growth. physiology.org After 14 days of treatment, both (Des-acetyl)-α-MSH and α-MSH were found to have changed the expression of proteins involved in metabolism, the cytoskeleton, signaling, and stress response. physiology.orgnih.gov
Specifically, (Des-acetyl)-α-MSH treatment led to significant changes in 33 out of 1,212 matched protein groups compared to control rats. researchgate.net These findings indicate that (Des-acetyl)-α-MSH is biologically active and can induce specific and sometimes different responses in hypothalamic protein expression compared to α-MSH. physiology.orgnih.gov
The following table provides a high-level overview of the types of hypothalamic proteins affected by (Des-acetyl)-α-MSH administration in neonatal rats. Categories of Hypothalamic Proteins Modulated by (Des-acetyl)-α-MSH
Neuroprotection and Anti-inflammatory Mechanisms in Neural Contexts
α-MSH and its derivatives have demonstrated potent anti-inflammatory and neuroprotective effects in various experimental models. oup.comfrontiersin.org These peptides can modulate inflammation by acting on both peripheral inflammatory cells and glial cells within the central nervous system. nih.gov
In vitro studies have shown that α-MSH can reduce the production of pro-inflammatory mediators like TNF-α, nitric oxide, and IL-6 in murine microglia. frontiersin.org It also has a profound effect on microglia by inhibiting toll-like receptors and attenuating amyloid-beta activation. frontiersin.org The anti-inflammatory actions of α-MSH are linked to the modulation of the nuclear transcription factor kappa B (NF-κB) activation. oup.comnih.gov
The C-terminal tripeptide of α-MSH, known as KPV, has also been found to possess anti-inflammatory properties without the pigmentary side effects of the full peptide. plos.org In a mouse model of traumatic brain injury, a single injection of this tripeptide was shown to reduce secondary brain lesion expansion and neuronal apoptosis. plos.org
Roles in Development and Growth in Animal Models
(Des-acetyl)-α-MSH is the predominant form of MSH during fetal development and appears to be an important regulator of neonatal growth in rats. physiology.orgscite.ainih.gov In a study on neonatal rats, peripheral administration of (Des-acetyl)-α-MSH from birth to day 14 had distinct effects on growth and organ development compared to α-MSH. physiology.orgnih.gov
While (Des-acetyl)-α-MSH significantly decreased the growth rate between days 1 and 10, by day 14, both peptides had led to a significant increase in neonatal growth compared to the control group. physiology.orgnih.gov Furthermore, the two peptides had differential effects on organ weight: (Des-acetyl)-α-MSH significantly increased spleen weight, while α-MSH significantly decreased kidney weight. physiology.orgnih.gov Both peptides, however, led to a significant decrease in brain weight. physiology.orgnih.gov
In zebrafish, the absence of α-MSH resulted in an increased growth rate, including standard body length and weight, leading to obesity in adult fish. mdpi.com
The following table summarizes the differential effects of (Des-acetyl)-α-MSH and α-MSH on organ weights in neonatal rats. Effects of (Des-acetyl)-α-MSH and α-MSH on Neonatal Rat Organ Weights
Cognitive and Behavioral Paradigms in Animal Studies
Research into the specific cognitive and behavioral effects of (Des-acetyl)-α-MSH is still emerging, with many studies focusing on the broader melanocortin system. However, studies on animal models with altered (Des-acetyl)-α-MSH levels provide insights into its potential roles. For instance, a novel mouse model was created with a mutation that blocks the production of both (Des-acetyl)-α-MSH and α-MSH from their precursor, adrenocorticotropic hormone (ACTH). researchgate.netnih.gov These mice, both male and female, develop a characteristic melanocortin obesity phenotype, suggesting a role for (Des-acetyl)-α-MSH in regulating energy balance. researchgate.netnih.gov
Furthermore, the absence of (Des-acetyl)-α-MSH and α-MSH in mice is associated with an exacerbation of obesity when the animals are fed a high-fat diet. nih.gov Interestingly, replacement of either (Des-acetyl)-α-MSH or α-MSH into the brains of these mice over a 14-day period was shown to significantly reverse the excess body weight and fat mass they had gained. researchgate.netnih.gov While these studies primarily focus on metabolic regulation, the underlying behavioral aspects, such as feeding behavior, are implicitly linked.
While direct studies on a wide array of cognitive and behavioral tests are limited, research on related melanocortin receptor agonists offers a potential avenue for understanding. For example, treatment with the melanocortin receptor agonist NDP-α-MSH has been shown to improve cognitive deficits in mouse models of Alzheimer's disease. frontiersin.org These findings suggest that the melanocortin signaling pathway, in which (Des-acetyl)-α-MSH is a component, plays a role in cognitive function.
Table 1: Effects of (Des-acetyl)-α-MSH and Related Compounds on Behavior in Animal Models
| Compound/Condition | Animal Model | Observed Effect |
| Absence of (Des-acetyl)-α-MSH and α-MSH | Mouse | Development of melanocortin obesity phenotype researchgate.netnih.gov |
| Replacement of (Des-acetyl)-α-MSH | Mouse (lacking α-MSH peptides) | Reversal of excess body weight and fat mass researchgate.netnih.gov |
| NDP-α-MSH (Melanocortin Receptor Agonist) | Mouse (Alzheimer's disease model) | Improvement in cognitive deficits frontiersin.org |
Peripheral System Research
(Des-acetyl)-α-MSH has demonstrated immunomodulatory properties in various experimental settings. In vitro studies using head kidney leucocytes from rainbow trout (Oncorhynchus mykiss) have shown that (Des-acetyl)-α-MSH can stimulate phagocytosis. researchgate.net Specifically, exposure of phagocytes (macrophages and neutrophils) to (Des-acetyl)-α-MSH resulted in a significant increase in the percentage of cells that ingested heat-killed yeast cells. researchgate.net The stimulatory effect of (Des-acetyl)-α-MSH on phagocytosis was found to be of a similar potency to that of α-MSH. researchgate.net
While much of the research on the anti-inflammatory effects of melanocortins has focused on the acetylated form, α-MSH, some studies provide indirect evidence for the role of the desacetylated form. α-MSH is known to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cell types, including murine microglia. karger.comdergipark.org.tr Given that (Des-acetyl)-α-MSH can act on some of the same receptors, it is plausible that it shares some of these anti-inflammatory properties. Further research is needed to delineate the specific immunomodulatory actions of (Des-acetyl)-α-MSH.
Table 2: Immunomodulatory Effects of (Des-acetyl)-α-MSH in Experimental Systems
| Experimental System | Finding |
| Rainbow Trout (Oncorhynchus mykiss) Head Kidney Leucocytes (in vitro) | (Des-acetyl)-α-MSH significantly increased the percentage of phagocytes ingesting heat-killed yeast cells. researchgate.net |
Pigmentation Regulation Studies in Non-Mammalian Vertebrates and Cell Lines
The role of (Des-acetyl)-α-MSH in pigmentation is well-documented in non-mammalian vertebrates, particularly in fish. Studies have shown that both α-MSH and (Des-acetyl)-α-MSH can stimulate pigment dispersion in the xanthophores of the flounder. nih.govfrontiersin.org However, the N-terminal acetylation of α-MSH differentially modulates its pigment-dispersing activities. frontiersin.org In the barfin flounder (Verasper moseri), for example, acetylation significantly decreases the pigment-dispersing activity of α-MSH in melanophores, while it enhances the activity in xanthophores. frontiersin.orgdoi.org Conversely, in the same species, (Des-acetyl)-α-MSH stimulates pigment dispersion in melanophores, whereas α-MSH does not. nih.govfrontiersin.org
This differential activity is thought to be related to the expression of different melanocortin receptor subtypes in the chromatophores. nih.gov For instance, in the Japanese flounder (Paralichthys olivaceus), similar differential effects of acetylation on pigment dispersion in melanophores and xanthophores have been observed. frontiersin.org In the large yellow croaker (Larimichthys crocea), both α-MSH and (Des-acetyl)-α-MSH were studied for their effects on pigment granule dispersion in xanthophores and melanophores. doi.org
Table 3: Effects of (Des-acetyl)-α-MSH on Pigmentation in Non-Mammalian Vertebrates
| Species | Cell Type | Effect of (Des-acetyl)-α-MSH | Comparison with α-MSH |
| Flounder (unspecified) | Xanthophores | Stimulates pigment dispersion nih.govfrontiersin.org | Similar to α-MSH nih.govfrontiersin.org |
| Flounder (unspecified) | Melanophores | Stimulates pigment dispersion nih.govfrontiersin.org | More potent than α-MSH nih.govfrontiersin.org |
| Barfin Flounder (Verasper moseri) | Melanophores | Stimulates pigment dispersion | More potent than acetylated α-MSH frontiersin.orgdoi.org |
| Barfin Flounder (Verasper moseri) | Xanthophores | Stimulates pigment dispersion | Less potent than acetylated α-MSH frontiersin.orgdoi.org |
Lipid Metabolism and Mobilization in Animal Models and In Vitro
(Des-acetyl)-α-MSH has been identified as a potent stimulator of lipid mobilization in the rainbow trout (Oncorhynchus mykiss). bioone.org Intra-arterial administration of (Des-acetyl)-α-MSH led to a significant increase in plasma fatty acid levels, whereas α-MSH, β-MSH, and β-endorphin had no significant effect at the same dose. bioone.org This effect is mediated, at least in part, by the stimulation of hepatic triacylglycerol lipase (B570770) activity. bioone.org
In vivo studies in rainbow trout showed that a single intraperitoneal injection of (Des-acetyl)-α-MSH significantly increased the activity of this lipolytic enzyme in the liver in a dose-dependent manner. bioone.org Furthermore, the direct effect of (Des-acetyl)-α-MSH on lipolysis was confirmed in vitro using liver slices, where its addition to the incubation medium stimulated lipase activity. bioone.org These findings suggest that (Des-acetyl)-α-MSH plays an important role in the regulation of lipid metabolism in this species. In mammals, the absence of (Des-acetyl)-α-MSH and α-MSH leads to increased fat mass, further supporting a role in lipid metabolism. nih.gov
Table 4: Effects of (Des-acetyl)-α-MSH on Lipid Metabolism in Rainbow Trout (Oncorhynchus mykiss)
| Experimental Setup | Parameter Measured | Finding |
| In vivo (Intra-arterial administration) | Plasma Fatty Acid Levels | Significant increase bioone.org |
| In vivo (Intraperitoneal injection) | Hepatic Triacylglycerol Lipase Activity | Significant increase bioone.org |
| In vitro (Liver slices) | Lipase Activity | Significant increase bioone.org |
Other Investigational Peripheral Actions
Emerging research suggests that (Des-acetyl)-α-MSH may have other peripheral actions. In mice lacking both (Des-acetyl)-α-MSH and α-MSH, significant alterations in gut morphology and the gut microbiota have been observed, particularly in response to a high-fat diet. nih.gov These mice exhibited increased intestinal length, and there were sex-specific differences in the adaptation of the jejunum villus length and crypt depth in response to a chronic high-fat diet. nih.gov
Furthermore, the absence of these melanocortin peptides was associated with changes in the composition of the gut microbiota. nih.gov In female mice lacking (Des-acetyl)-α-MSH and α-MSH, there were significantly reduced fecal concentrations of the short-chain fatty acids acetate (B1210297) and propionate (B1217596). nih.gov These findings suggest that (Des-acetyl)-α-MSH, in addition to its role in appetite control, may influence nutrient absorption and gut health. nih.gov
Table 5: Investigated Peripheral Actions of (Des-acetyl)-α-MSH in Mice
| System | Parameter | Observation in Mice Lacking (Des-acetyl)-α-MSH and α-MSH |
| Gastrointestinal Tract | Intestinal Length | Increased on a high-fat diet nih.gov |
| Gastrointestinal Tract | Jejunum Villus Length and Crypt Depth | Altered adaptation to a high-fat diet nih.gov |
| Gut Microbiota | Composition | Altered nih.gov |
| Gut Microbiota | Fecal Short-Chain Fatty Acids | Reduced acetate and propionate in females nih.gov |
Research Methodologies and Approaches for Studying Des Acetyl α Melanocyte Stimulating Hormone
Peptide Synthesis and Analog Generation for Research Applications
The chemical synthesis of (Des-acetyl)-α-MSH and its analogs is fundamental for research purposes, enabling the production of sufficient quantities of the peptide for study and the creation of novel variants to probe its biological activities.
Solid-phase peptide synthesis (SPPS) is the standard method for producing (Des-acetyl)-α-MSH and its derivatives. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the temporary Nα-protecting group is the acid-labile Fmoc group. nih.gov The synthesis begins by attaching the C-terminal amino acid to a resin, such as the Rink amide AM resin, which allows for the generation of a C-terminally amidated peptide upon final cleavage. nih.gov
The synthesis cycle involves deprotection of the Fmoc group, typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid. nih.gov Coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) are used to facilitate the formation of the peptide bond. nih.gov To ensure complete reactions, indicators like Bromophenol Blue can be used to monitor the process. nih.gov After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane. nih.gov The crude peptide is then purified, typically by high-performance liquid chromatography (HPLC).
The design and synthesis of (Des-acetyl)-α-MSH analogs are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific amino acid residues or structural modifications influence the peptide's binding affinity to its receptors and its subsequent biological activity. For instance, the lack of the N-terminal acetyl group in (Des-acetyl)-α-MSH compared to α-MSH is a key structural difference that affects its biological profile. oup.comnih.gov While α-MSH is more potent in inducing pigmentation, (Des-acetyl)-α-MSH can be more effective in other biological contexts. oup.com
SAR studies have revealed that the central tetrapeptide sequence, His-Phe-Arg-Trp, is essential for the activity of melanocortin peptides at their receptors. researchgate.net Analogs are often created by substituting amino acids within and outside this core sequence. For example, replacing methionine at position 4 with the more stable norleucine (Nle) has led to the development of potent and prolonged-acting analogs like [Nle4, D-Phe7]-α-MSH. nih.gov The characterization of these analogs involves confirming their molecular composition through techniques like mass spectrometry and assessing their purity via HPLC. nih.gov Their biological activity is then evaluated through receptor binding and functional assays.
In Vivo Animal Model Systems
Animal models are indispensable for investigating the physiological roles of (Des-acetyl)-α-MSH in a whole-organism context. physiology.orgnih.govnih.gov
A significant breakthrough in understanding the in vivo function of (Des-acetyl)-α-MSH came from the development of genetically engineered mouse models. nih.govresearchgate.net One such model involves a knock-in mutation in the pro-opiomelanocortin (POMC) gene, the precursor protein for (Des-acetyl)-α-MSH and other melanocortin peptides. nih.govnih.govresearchgate.net Specifically, a targeted mutation at the cleavage site within the POMC protein prevents the production of both (Des-acetyl)-α-MSH and α-MSH. nih.govnih.govresearchgate.net
Mice homozygous for this mutation (Pomctm1/tm1) develop a distinct obesity phenotype, characterized by increased body weight, fat mass, and lean mass. nih.gov These animals serve as a crucial tool to study the effects of replenishing (Des-acetyl)-α-MSH and to distinguish its functions from those of α-MSH. nih.govresearchgate.net Studies using POMC knockout mice have also been instrumental in demonstrating the critical role of the melanocortin system in regulating energy balance. physiology.orgkarger.com
In animal studies, (Des-acetyl)-α-MSH is administered through various routes to assess its central and peripheral effects. Intracerebroventricular (i.c.v.) injections are used to deliver the peptide directly into the brain, bypassing the blood-brain barrier and allowing for the investigation of its effects on the central nervous system. nih.govoup.com This method is particularly important for studying the peptide's role in regulating appetite and energy expenditure. nih.govkarger.com
Subcutaneous (s.c.) administration is another common route, used to examine the systemic effects of the peptide. physiology.org For example, daily subcutaneous injections in neonatal rats have been used to study the impact of (Des-acetyl)-α-MSH on postnatal growth and development. physiology.org
Experimental designs often involve comparing the effects of (Des-acetyl)-α-MSH to a vehicle control and to α-MSH to delineate their respective roles. physiology.orgnih.gov Long-term studies, such as 14-day continuous infusions, have been employed to assess the chronic effects of the peptide on body weight and composition. nih.govnih.govresearchgate.net
A wide array of physiological and behavioral readouts are measured in animal studies to characterize the effects of (Des-acetyl)-α-MSH.
Physiological Readouts:
Body Weight and Composition: Changes in total body weight, fat mass, and lean mass are routinely monitored. physiology.orgnih.govresearchgate.net Magnetic Resonance Imaging (MRI) is a non-invasive technique used to precisely quantify these changes in body composition. nih.gov
Metabolic Parameters: Food intake and energy expenditure are key readouts. nih.govkarger.com Metabolic cages are used to continuously monitor these parameters. nih.gov
Organ Weight: The weights of various organs, such as the brain and spleen, are measured to assess potential organ-specific effects. physiology.org
Behavioral Readouts:
Feeding Behavior: The pattern of food intake, including hyperphagia (excessive eating), is a critical behavioral measure. nih.govkarger.com
Locomotor Activity and Social Interaction: While not the primary focus of most (Des-acetyl)-α-MSH studies, general behavioral assessments such as locomotor activity and social interaction can be included to provide a broader picture of the peptide's effects. helmholtz-munich.de
Advanced Analytical and Quantification Techniques
Precise and sensitive analytical methods are essential for the identification and quantification of (Des-acetyl)-α-MSH in biological samples.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for studying (Des-acetyl)-α-MSH. nih.govresearchgate.netlgcgroup.com This technique allows for the definitive identification and accurate quantification of the peptide in complex biological matrices like brain tissue and cell culture media. nih.govbiorxiv.org
In a typical LC-MS/MS workflow for peptide analysis, samples are first subjected to extraction procedures to isolate the peptides. nih.gov The peptide extracts are then separated using liquid chromatography before being introduced into the mass spectrometer. nih.govresearchgate.net The mass spectrometer first ionizes the peptides and then selects the specific ion corresponding to (Des-acetyl)-α-MSH for fragmentation. The resulting fragment ions create a unique "fingerprint" that confirms the peptide's identity. nih.gov
For quantification, known amounts of a stable isotope-labeled version of the peptide are often added to the sample as an internal standard. biorxiv.org By comparing the signal intensity of the endogenous peptide to that of the internal standard, researchers can accurately determine the concentration of (Des-acetyl)-α-MSH in the original sample. nih.govresearchgate.netbiorxiv.org This quantitative approach has been crucial in determining the relative abundance of (Des-acetyl)-α-MSH compared to α-MSH in the human hypothalamus. nih.govbiorxiv.org
Immunoassays (e.g., ELISA) for Detection
Immunoassays are a cornerstone in the detection of (Des-acetyl)-α-MSH, leveraging the specific binding between an antibody and the antigen, in this case, the peptide itself. These techniques, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed, often in conjunction with separation techniques like high-performance liquid chromatography (HPLC) for enhanced specificity.
Researchers have successfully utilized a combination of immunocytochemistry, RIA, and HPLC to investigate the presence of immunoreactive α-MSH in the human pituitary gland. nih.gov This approach allowed for the specific detection of (Des-acetyl)-α-MSH in both fetal and adult pituitary tissues. nih.gov In these studies, two separate antisera against α-MSH were used to differentiate between the acetylated and des-acetylated forms of the peptide. nih.gov The results confirmed that only the (Des-acetyl)-α-MSH form was present in the human pituitary gland. nih.gov
Similarly, in rodent studies, an RIA was developed to measure the total α-MSH content, which includes both (Des-acetyl)-α-MSH and acetylated α-MSH, in the hypothalamus. pnas.org The assay demonstrated high sensitivity, capable of detecting as little as 5 fmol of the peptide per sample. pnas.org Further characterization using HPLC confirmed that the primary immunoreactive peptide in the hypothalamus is (Des-acetyl)-α-MSH and its oxidized form. umich.edu
In studies of the frog brain, reverse-phase HPLC and RIA were used to identify and characterize α-MSH-like peptides. nih.gov The chromatographic separation revealed that the immunoreactive material co-eluted with synthetic (Des-acetyl)-α-MSH, indicating its presence in the frog's central nervous system. nih.gov
Commercially available ELISA kits for α-MSH provide a methodological framework that can be adapted for the specific detection of (Des-acetyl)-α-MSH. antibodies.comraybiotech.comelabscience.com These kits typically employ a competitive or sandwich ELISA principle. In a competitive ELISA, unlabeled (Des-acetyl)-α-MSH in a sample competes with a labeled version of the peptide for binding to a limited number of antibody sites pre-coated on a microplate. raybiotech.comelabscience.com The amount of labeled peptide detected is inversely proportional to the concentration of (Des-acetyl)-α-MSH in the sample. The sandwich ELISA format involves capturing the target peptide between two antibodies. antibodies.com
| Technique | Sample Type | Key Findings/Application | Reference |
|---|---|---|---|
| Radioimmunoassay (RIA) & HPLC | Human Pituitary Tissue | Confirmed the presence of only the desacetyl form of α-MSH. | nih.gov |
| Radioimmunoassay (RIA) | Rodent Hypothalamus | Measured total α-MSH levels with a sensitivity of 5 fmol per sample. | pnas.org |
| Reverse-Phase HPLC & RIA | Frog Brain | Identified the presence of (Des-acetyl)-α-MSH. | nih.gov |
| Competitive ELISA | Serum, Plasma, Cell Culture Media | Quantitative detection based on competition for antibody binding. | raybiotech.comelabscience.com |
| Sandwich ELISA | Serum, Plasma, Tissue Homogenates | Quantitative measurement using an antibody specific for α-MSH. | antibodies.com |
Proteomic Approaches for Protein Expression Analysis
Proteomic methodologies, particularly those based on mass spectrometry (MS), have become indispensable for the analysis of protein and peptide expression, including the identification of post-translational modifications like acetylation. researchgate.netfrontiersin.org These techniques offer high sensitivity and specificity, allowing for the precise characterization of peptides such as (Des-acetyl)-α-MSH.
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has proven to be a powerful tool for the direct analysis of peptides in tissue sections, avoiding the need for extraction procedures. frontiersin.org When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed characterization of modified residues within hormone molecules. frontiersin.org This approach has been successfully used to identify various forms of pro-opiomelanocortin (POMC)-derived peptides in the fish pituitary, including different acetylation states of α-MSH. frontiersin.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another robust technique for the identification and quantification of neuropeptides. nih.govcam.ac.uk Studies using LC-MS/MS on fresh post-mortem human hypothalamic tissue and hypothalamic neurons derived from human pluripotent stem cells have revealed that (Des-acetyl)-α-MSH is produced in considerable excess of acetylated α-MSH. nih.govcam.ac.uk This challenges the previously held assumption of α-MSH being the predominant form. nih.govcam.ac.uk
A multiplexed targeted quantitative peptidomics technique using multiple reaction monitoring (MRM) mass spectrometry has been developed to quantify different forms of α-MSH simultaneously. windows.netphoenixbiotech.net This method allows for the analysis of peptide transitions to quantify deacetylated α-MSH (1-13), acetylated α-MSH (1-13), and a truncated form, α-MSH (1-12). windows.netphoenixbiotech.net
Furthermore, proteome analysis has been employed to investigate the differential effects of (Des-acetyl)-α-MSH and α-MSH on protein expression in the neonatal rat hypothalamus. researchgate.net This research identified specific proteins that were either increased or decreased in response to treatment with each peptide, providing insights into their distinct biological activities. researchgate.net For instance, both peptides were found to significantly affect the expression of certain proteins, while others were uniquely altered by either (Des-acetyl)-α-MSH or α-MSH. researchgate.net
| Technique | Sample Type | Key Findings/Application | Reference |
|---|---|---|---|
| MALDI-MS and MS/MS | Fish Pituitary | Direct tissue analysis and identification of acetylated forms of α-MSH. | frontiersin.org |
| LC-MS/MS | Human Hypothalamic Tissue, hPSC-derived Neurons | Quantified (Des-acetyl)-α-MSH, showing it is produced in excess of acetylated α-MSH. | nih.govcam.ac.uk |
| Multiple Reaction Monitoring (MRM) Mass Spectrometry | Mouse Pituitary | Simultaneous quantification of deacetylated, acetylated, and truncated forms of α-MSH. | windows.netphoenixbiotech.net |
| Proteome Analysis | Neonatal Rat Hypothalamus | Identified differential changes in protein expression in response to (Des-acetyl)-α-MSH and α-MSH. | researchgate.net |
Future Directions and Emerging Research Avenues for Des Acetyl α Melanocyte Stimulating Hormone
Elucidating the Full Spectrum of Biological Activities in Specific Research Models
Future research will focus on comprehensively defining the biological activities of (Des-acetyl)-α-MSH in various research models. This will involve moving beyond its established roles and exploring its effects in different physiological and pathological contexts.
In the realm of metabolic regulation, (Des-acetyl)-α-MSH has been shown to stimulate lipid mobilization in rainbow trout by increasing triacylglycerol lipase (B570770) activity in the liver. aging-us.com Further investigations in mammalian models are warranted to determine if it holds similar lipolytic properties and to elucidate the underlying molecular pathways. Studies in postnatal rats have revealed that peripherally administered (Des-acetyl)-α-MSH can influence growth rates and organ development, suggesting a role in developmental biology that requires deeper exploration. mit.edu
The endocrine functions of (Des-acetyl)-α-MSH are another promising area of research. In human adrenocortical cells, it has been demonstrated to stimulate the secretion of aldosterone, corticosterone, and cortisol, indicating a potential role in steroidogenesis. thermofisher.com The physiological relevance of this finding, particularly in conditions of stress or adrenal dysfunction, remains to be fully understood. Furthermore, its effects on pigment dispersion in fish chromatophores, which are dependent on the expression of specific melanocortin receptor subtypes, highlight the need for further studies in comparative endocrinology to understand the evolution of its function. frontiersin.org
| Research Model | Observed Biological Activity of (Des-acetyl)-α-MSH | Citation |
| Rainbow Trout | Stimulation of lipid mobilization | aging-us.com |
| Postnatal Rats | Influence on growth and organ weight | mit.edu |
| Human Adrenocortical Cells | Stimulation of steroid secretion | thermofisher.com |
| Fish Chromatophores | Modulation of pigment dispersion | frontiersin.org |
Investigating Differential Mechanisms Compared to Other Melanocortin Peptides
A critical avenue of future research is to delineate the distinct mechanisms of action of (Des-acetyl)-α-MSH compared to other melanocortin peptides, particularly its acetylated form, α-MSH. Despite sharing similar binding affinities for several melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) in vitro, these peptides often exhibit different in vivo effects. mit.edu
In postnatal rats, for instance, (Des-acetyl)-α-MSH was found to slow neonatal growth, an effect not observed with α-MSH. mit.edu Conversely, α-MSH decreased kidney weight, while (Des-acetyl)-α-MSH had no effect. mit.edu These discrepancies suggest that factors such as differential degradation rates, tissue-specific enzymatic processing, or interactions with other signaling pathways may modulate their activities in a living organism.
The differential effects on pigment dispersion in fish provide a compelling model for studying these mechanistic differences. The ability of (Des-acetyl)-α-MSH to stimulate pigment dispersion in melanophores, where α-MSH is inactive, is linked to the co-expression of different melanocortin receptor subtypes. frontiersin.orgnih.gov This suggests that the N-terminal acetylation of α-MSH can act as a molecular switch, potentiating or inhibiting its activity depending on the receptor context. frontiersin.org Further research is needed to explore the potential for heterodimerization of melanocortin receptors and how this might be differentially influenced by acetylated and non-acetylated forms of MSH.
Development of Novel Research Tools and Probes
Advancing our understanding of (Des-acetyl)-α-MSH necessitates the development of more sophisticated and specific research tools. These tools are essential for accurately detecting, quantifying, and visualizing the peptide, as well as for probing its interactions with its molecular targets.
A significant step forward is the synthesis of stable heavy-isotopic-labeled (Des-acetyl)-α-MSH. nih.gov These labeled peptides serve as crucial standards for mass spectrometry-based quantification, enabling more precise measurements in complex biological samples. nih.gov
Building on the development of radiolabeled α-MSH analogs for melanoma imaging, similar approaches can be applied to (Des-acetyl)-α-MSH. snmjournals.orgmdpi.comresearchgate.net The synthesis of radiohalogenated or DOTA-conjugated (Des-acetyl)-α-MSH probes would facilitate in vivo imaging studies to track its distribution, target engagement, and pharmacokinetics. These probes could be invaluable for non-invasively studying its role in various physiological and pathological processes.
Furthermore, the creation of synthetic analogues of (Des-acetyl)-α-MSH with modified stability or receptor selectivity will be instrumental. For example, analogues resistant to enzymatic degradation could help to elucidate its prolonged biological effects. researchgate.net The development of fluorescently labeled (Des-acetyl)-α-MSH would also enable real-time visualization of its binding and internalization by cells, providing deeper insights into its cellular and molecular mechanisms.
| Research Tool/Probe | Application | Citation |
| Stable Isotope-Labeled (Des-acetyl)-α-MSH | Quantitative mass spectrometry | nih.gov |
| Radiohalogenated/DOTA-conjugated Analogs | In vivo imaging (PET/SPECT) | snmjournals.orgmdpi.comresearchgate.net |
| Synthetic Analogues with Modified Stability | Elucidation of prolonged biological effects | researchgate.net |
Advancements in Analytical Sensitivity and Specificity
The ability to accurately measure endogenous levels of (Des-acetyl)-α-MSH in different tissues and fluids is paramount to understanding its physiological significance. Future research will benefit from continued advancements in analytical techniques that offer enhanced sensitivity and specificity.
Historically, a combination of immunocytochemistry, radioimmunoassay (RIA), and high-performance liquid chromatography (HPLC) has been used to detect and differentiate (Des-acetyl)-α-MSH from α-MSH in tissues like the human pituitary gland. nih.gov While valuable, these methods can have limitations in terms of cross-reactivity and absolute quantification.
The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a major leap forward. nih.gov This powerful technique allows for the precise identification and quantification of (Des-acetyl)-α-MSH and other pro-opiomelanocortin (POMC)-derived peptides in complex biological matrices, such as human hypothalamic tissue and neurons derived from human pluripotent stem cells. nih.gov The application of LC-MS/MS has already challenged previous assumptions by revealing that (Des-acetyl)-α-MSH is produced in considerable excess of acetylated α-MSH in human hypothalamic cells. nih.gov
Future efforts should focus on further refining these mass spectrometry-based methods to achieve even lower limits of detection and to enable the analysis of smaller sample volumes. This will be particularly important for studying the local production and release of (Des-acetyl)-α-MSH in specific brain regions or microenvironments.
Integration of Computational and Structural Biology for Mechanistic Insights
The integration of computational and structural biology offers a powerful approach to unravel the molecular mechanisms underlying the actions of (Des-acetyl)-α-MSH. These in silico methods can provide detailed insights into its interaction with melanocortin receptors and help to explain the observed differences in biological activity compared to other melanocortin peptides.
Molecular dynamics simulations are being increasingly used to model the binding of melanocortin peptides to their receptors. nih.govnih.govacs.orguq.edu.au By simulating the dynamic behavior of the peptide-receptor complex, researchers can identify key amino acid residues involved in binding and receptor activation. nih.gov These computational models can be used to predict how the absence of the N-terminal acetyl group in (Des-acetyl)-α-MSH affects its conformation and its interactions within the receptor's binding pocket.
Comparative modeling, using the crystal structures of related receptors like the melanocortin 4 receptor (MC4R) as templates, can generate structural models of (Des-acetyl)-α-MSH bound to its target receptors. uq.edu.au These models can then be used for virtual screening of compound libraries to identify novel agonists or antagonists. mit.edu
Future research should focus on obtaining high-resolution experimental structures of (Des-acetyl)-α-MSH in complex with different melanocortin receptors. This structural information, combined with computational simulations, will be invaluable for understanding the basis of its receptor selectivity and for the rational design of novel therapeutic agents that specifically target the (Des-acetyl)-α-MSH signaling pathway.
Exploration of Epigenetic and Transcriptional Regulatory Roles in Research Contexts
An exciting and largely unexplored area of future research is the potential role of (Des-acetyl)-α-MSH in epigenetic and transcriptional regulation. While the peptide itself is a product of post-translational modification, it may in turn influence gene expression programs in its target cells.
The gene encoding the precursor protein for (Des-acetyl)-α-MSH, pro-opiomelanocortin (POMC), is itself subject to epigenetic regulation. Studies have shown that DNA methylation of the POMC gene is associated with obesity, and these epigenetic marks may be influenced by environmental factors. researchgate.net This raises the question of whether (Des-acetyl)-α-MSH, as a product of the POMC gene, could participate in feedback mechanisms that regulate its own expression or the expression of other genes involved in energy homeostasis.
Furthermore, the process of acetylation is a key mechanism of histone modification that regulates chromatin structure and gene expression. mdpi.com Given that (Des-acetyl)-α-MSH is defined by the absence of an acetyl group, it is conceivable that it could interact with the cellular machinery that governs acetylation and deacetylation, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov The availability of metabolites like acetyl-CoA, which is the donor for acetylation reactions, links energy metabolism with epigenetic gene regulation. nih.gov
Research has demonstrated that α-MSH can regulate the expression of transcription factors such as Pax3 and microphthalmia-associated transcription factor (MITF), which are key regulators of melanogenesis. aging-us.commdpi.com Future studies should investigate whether (Des-acetyl)-α-MSH has similar or distinct transcriptional regulatory functions. Identifying the target genes of (Des-acetyl)-α-MSH and the signaling pathways through which it exerts its effects on gene expression will be a critical step in understanding its broader physiological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
